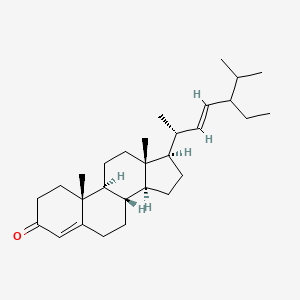

24-Ethylcholesta-4,22-dien-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

24-ethylcholesta-4,22-dien-3-one is a 3-oxo steroid that is cholesta-4,22-dien-3-one substituted by an oxo group at position 3. It has been isolated from Croton gratissimus. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

1. Anti-inflammatory Properties

Research indicates that 24-Ethylcholesta-4,22-dien-3-one exhibits significant anti-inflammatory effects. A study on the indigenous uses of various plants highlighted its role in treating inflammation-related conditions. The compound is part of a broader class of steroids that have been shown to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

2. Antioxidant Effects

The antioxidant properties of this compound have been explored in various studies. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases. The antioxidant activity of this compound contributes to its potential use in formulations aimed at preventing oxidative damage .

3. Hepatoprotective Activity

In animal models, this compound has demonstrated hepatoprotective effects against liver damage induced by toxins such as acetaminophen. Studies show that the compound can significantly reduce serum markers of liver injury, indicating its potential for treating liver disorders .

Agricultural Applications

1. Plant Growth Regulation

Steroids like this compound are being investigated for their roles as plant growth regulators. They may influence various physiological processes in plants, including growth and development. Research has suggested that certain steroid compounds can act as precursors to brassinosteroids, which are essential for plant growth and stress responses .

2. Pest Resistance

The application of steroid compounds in agriculture extends to enhancing pest resistance in crops. By incorporating such compounds into agricultural practices, researchers aim to develop plants that can withstand pest attacks more effectively while minimizing the use of chemical pesticides .

Case Study 1: Anti-inflammatory Effects

In a study focusing on indigenous medicinal plants, this compound was identified among other compounds that exhibited strong anti-inflammatory activity. The study involved assessing the efficacy of various extracts containing this steroid on inflammation markers in animal models .

Case Study 2: Hepatoprotective Effects

A controlled experiment evaluated the hepatoprotective effects of this compound in rats subjected to acetaminophen-induced liver toxicity. The results indicated a significant reduction in liver enzyme levels (SGOT and SGPT) compared to control groups treated with standard hepatoprotective agents .

Data Table: Biological Activities of this compound

Analyse Chemischer Reaktionen

Oppenauer Oxidation

This reaction is employed to oxidize steroidal alcohols to ketones. For 24-ethylcholesta-4,22-dien-3-one, Oppenauer oxidation facilitates the synthesis of related steroidal ketones.

Conditions :

-

Solvent: 1-methyl-4-piperidone/toluene (1:3.6 ratio)

-

Catalyst: Aluminum isopropoxide (0.15 g per 50 mg substrate)

-

Temperature: 110°C under argon

-

Duration: 1 hour

Outcome :

-

Forms a mixture of steroidal 4-en-3-ones, including 24-ethylcholesta-4,23E-dien-3-one and 24-ethylcholesta-4,24(28)Z-dien-3-one .

Birch Reduction

This reaction reduces aromatic systems or conjugated dienes to cyclohexadienes. Applied to this compound, it yields saturated derivatives.

Conditions :

-

Reagent: Liquid ammonia with lithium metal

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: -78°C

-

Duration: 2–4 hours

Outcome :

-

Converts the 4,22-diene system to a 5α-saturated structure (24-ethyl-5α-cholest-24(28)Z-en-3-one) .

-

Key spectral data post-reduction:

Hydrogenation

Catalytic hydrogenation targets the compound’s unsaturated bonds.

Conditions :

-

Catalyst: Palladium on carbon (Pd/C, 5% w/w)

-

Solvent: Ethanol

-

Pressure: 1 atm H₂

-

Temperature: 25°C

Outcome :

-

Full reduction of the 4,22-diene system to a single bond, yielding 24-ethyl-5α-cholestan-3-one .

-

Post-hydrogenation characterization:

Autoxidation Pathways

The compound’s diene system makes it susceptible to oxidative degradation under elevated temperatures.

Conditions :

-

Temperature: 120°C

-

Atmosphere: Air-ventilated oven

-

Duration: 72 hours

Outcome :

-

Forms polar oxidation products, including:

-

Identified via TLC and GC-MS fragmentation patterns (m/z 410 → 395, 314) .

Biological Interaction-Driven Reactions

In metabolic studies, enzymatic aldolase activity transforms derivatives of this compound into pregnane precursors.

Example :

-

Aldolase MSMEG_6561 cleaves 22-OH-BCN-CoA (a derivative) to form 3-OPA, a key intermediate in steroidal synthon production .

Structural Comparison with Analogues

The reactivity of this compound differs from structurally related sterols due to its conjugated diene and ethyl substituent.

Eigenschaften

Molekularformel |

C29H46O |

|---|---|

Molekulargewicht |

410.7 g/mol |

IUPAC-Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21?,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI-Schlüssel |

MKGZDUKUQPPHFM-KBEOWXOMSA-N |

SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Isomerische SMILES |

CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

Kanonische SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.